molecular formula C12H14O3 B1281157 Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate CAS No. 59604-96-5

Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate

Cat. No.: B1281157
CAS No.: 59604-96-5
M. Wt: 206.24 g/mol
InChI Key: FGZPUQMMDVJQQN-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate is an organic compound with the molecular formula C12H14O3. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group and a carboxylate ester group. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Scientific Research Applications

Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate can be synthesized through several methods. One common synthetic route involves the esterification of 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient purification techniques ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-keto-5,6,7,8-tetrahydronaphthalene-1-carboxylate or 2-carboxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate.

    Reduction: Formation of 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-methanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-1-naphthoate: Similar structure but lacks the tetrahydro modification.

    Methyl 2-hydroxy-3,4,5,6-tetrahydronaphthalene-1-carboxylate: Similar but with different positions of hydrogenation.

    Methyl 2-hydroxy-5,6,7,8-tetrahydro-1-naphthoate: Similar but with a different ester group.

Uniqueness

Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its tetrahydro modification provides enhanced stability and reactivity compared to other naphthalene derivatives.

Properties

IUPAC Name

methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h6-7,13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZPUQMMDVJQQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC2=C1CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469244
Record name Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59604-96-5
Record name Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In 2.5 l. of glacial acetic acid is dissolved 417 g. of methyl 2-hydroxy-1-naphthoate, and with the addition of 150 g. of 5% palladium-on-carbon, reduction is carried out at a temperature of 60° to 80° C with hydrogen introduced at a pressure of 100kg./cm2. In 3 hours, approximately 2 moles of hydrogen is absorbed. The reaction mixture is filtered and the filtrate is concentrated under reduced pressure. The residue is then subjected to distillation under reduced pressure and the fraction boiling at 123° -125° C (0.6 mmHg) is recovered to obtain methyl 2-hydroxy-5,6,7,8-tetrahydro-1-naphthoate as a colorless oil. The oil solidifies on standing in the cold.
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Synthesis routes and methods II

Procedure details

Under an atmosphere of nitrogen, platinum oxide (5 g) was added to a solution of 2-hydroxy-naphthalene-1-carboxylic acid methyl ester (10 g) in acetic acid (200 mL). The nitrogen atmosphere was replaced by hydrogen, the pressure was increased to 4 bar and the mixture was stirred overnight. The resulting suspension was filtered and the filtrate was concentrated under vacuum to give an oil. The residue was purified by chromatography on silica, eluting with DCM. The fractions containing the desired product were combined and evaporated under vacuum to give the title compound as a colorless oil (11.7 g).
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